GNE-3511

Kinase Inhibition Biochemical Assay Drug Discovery

GNE-3511 is the definitive DLK probe for neurodegeneration research, offering sub‑nanomolar potency (Ki<0.5 nM) and CNS penetration (B_u/P_u=0.24). Unlike broader polypharmacological agents, its selective window over JNK/MLK isoforms avoids DLK‑independent outcomes. Substitution risks false negatives due to variable brain exposure and PK. Validated in DRG axon degeneration (IC50 107 nM), MPTP Parkinson’s, tau‑mediated neurodegeneration, and cyclophosphamide‑induced visceral pain models. Oral dosing (75 mg/kg) achieves robust p‑c‑Jun suppression. Order the authentic, high‑purity standard for precise, reproducible in vivo and in vitro studies.

Molecular Formula C23H26F2N6O
Molecular Weight 440.5
CAS No. 162112-43-8
Cat. No. B1192984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-3511
CAS162112-43-8
SynonymsL-163,101;  L 163,101;  L163,101.
Molecular FormulaC23H26F2N6O
Molecular Weight440.5
Structural Identifiers
SMILESC1CN(CCC1C2=CC(=NC(=C2)N3CCC(C3)(F)F)NC4=NC=CC(=C4)C#N)C5COC5
InChIInChI=1S/C23H26F2N6O/c24-23(25)4-8-31(15-23)22-11-18(17-2-6-30(7-3-17)19-13-32-14-19)10-21(29-22)28-20-9-16(12-26)1-5-27-20/h1,5,9-11,17,19H,2-4,6-8,13-15H2,(H,27,28,29)
InChIKeyRHFIAUKMKYHHFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GNE-3511: A Brain-Penetrant DLK Inhibitor for Neurodegeneration Research


GNE-3511 (CAS 162112-43-8) is a synthetic small-molecule inhibitor of dual leucine zipper kinase (DLK, also known as MAP3K12) [1]. It exhibits high biochemical potency with a Ki value of <0.5 nM for DLK [1][2]. The compound is orally bioavailable and has been shown to cross the blood-brain barrier, enabling central nervous system (CNS) target engagement in preclinical models [1]. GNE-3511 has been widely used as a chemical probe to investigate the role of DLK in neuronal stress responses, axon degeneration, and neurodegenerative disease pathology [1].

GNE-3511: Why Not All DLK Inhibitors Are Interchangeable in Research and Drug Discovery


Substituting GNE-3511 with other DLK inhibitors or related kinase inhibitors without rigorous validation introduces significant experimental risk. DLK-targeting compounds vary widely in their selectivity profiles, CNS penetration, and pharmacokinetic properties. For instance, the chemical probe URMC-099 exhibits broad polypharmacology with potent activity against MLK and LRRK2 kinases [1], while GNE-3511 maintains a more defined selectivity window over JNK and MLK isoforms [2]. Furthermore, even within the same chemical series, minor structural modifications can drastically alter brain exposure and in vivo target engagement [2]. The specific combination of sub-nanomolar DLK potency, moderate plasma clearance, and brain penetration in mice [2] defines the utility of GNE-3511 for acute and chronic neurodegeneration models; generic substitution without these precise attributes may yield false negative results or confound interpretation of DLK-dependent biology.

GNE-3511: Quantitative Differentiation Against Key Comparators for DLK Inhibition Studies


Biochemical Potency Against DLK: GNE-3511 Exhibits Sub-Nanomolar Affinity

GNE-3511 demonstrates a Ki value of <0.5 nM against DLK in a biochemical assay, representing a binding affinity approximately 6-fold greater than that of the next-generation DLK inhibitor GNE-8505 (Ki = 3 nM) [1]. This higher affinity for the DLK catalytic domain translates to a lower concentration required for in vitro target engagement, as reflected in a cellular p-JNK inhibition IC50 of 30 nM [1].

Kinase Inhibition Biochemical Assay Drug Discovery

Selectivity Profile: GNE-3511's Window Over JNK and MLK Family Kinases

In selectivity screening against closely related MAPK pathway kinases, GNE-3511 displays IC50 values of 129 nM (JNK1), 514 nM (JNK2), 364 nM (JNK3) and 67.8 nM (MLK1), 767 nM (MLK2), 602 nM (MLK3) . This defines a selectivity window ranging from >130-fold (DLK vs. MLK1) to >1500-fold (DLK vs. MLK2) at the IC50 level. In contrast, the widely used MLK inhibitor URMC-099 inhibits DLK with an IC50 of 150 nM and shows potent activity against MLK1 (19 nM), MLK2 (42 nM), MLK3 (14 nM), and LRRK2 (11 nM) [1], making it a highly promiscuous tool for DLK-specific studies.

Kinase Selectivity Off-Target Profiling Chemical Probe Characterization

In Vivo Brain Penetration and Pharmacokinetics: GNE-3511 Achieves CNS Target Engagement

Following oral administration in mice (5 mg/kg), GNE-3511 achieves a brain-to-plasma unbound partition coefficient (B_u/P_u) of 0.24 at 6 hours post-dose, confirming CNS penetration [1]. Its pharmacokinetic profile in mice is characterized by moderate plasma clearance (CLp = 56 mL/min/kg), a short half-life (t1/2 = 0.6 h), and oral bioavailability (F = 45%) [1][2]. While the comparator DLK inhibitor GNE-8505 also demonstrates CNS penetration (Ki = 3 nM) , published cross-species pharmacokinetic parameters for GNE-8505 are less comprehensively reported, and its cellular p-JNK inhibition potency (IC50 = 195 nM) is ~6.5-fold weaker than that of GNE-3511 (IC50 = 30 nM) [1].

CNS Drug Delivery Pharmacokinetics Blood-Brain Barrier

Functional Neuroprotection: GNE-3511 Efficacy in In Vitro Axon Degeneration Assays

GNE-3511 protects primary rat dorsal root ganglion (DRG) neurons from axon degeneration in vitro with an IC50 of 107 nM . In comparison, the structural analog GNE-8505 exhibits a significantly weaker functional protection profile, with an EC50 of 574 nM in a high-content axon degeneration assay . This represents an approximately 5.4-fold higher potency for GNE-3511 in a disease-relevant functional neuroprotection endpoint.

Neuroprotection Axon Degeneration In Vitro Assay

In Vivo Target Engagement: Dose-Dependent p-c-Jun Reduction in Nerve Injury Model

Oral administration of GNE-3511 30 minutes prior to optic nerve crush injury in mice resulted in a dose-dependent reduction in phosphorylated c-Jun (p-c-Jun) levels in the retina, a well-established pharmacodynamic biomarker of DLK inhibition [1]. Significant reduction was observed at doses of 25 mg/kg and 75 mg/kg [1]. In a separate MPTP-induced Parkinson's disease model, oral GNE-3511 at 37.5 mg/kg and 75 mg/kg reduced p-c-Jun in dopaminergic neurons of the substantia nigra . While GNE-8505 has also shown p-c-Jun reduction in a PS2APP Alzheimer's model at 15-50 mg/kg , the detailed dose-response relationship for GNE-3511 in multiple injury and disease models is more extensively characterized, providing a robust framework for dose selection in diverse neurodegeneration studies.

In Vivo Target Engagement Pharmacodynamics Nerve Injury

GNE-3511: High-Confidence Research Applications Stemming from Quantitative Evidence


Acute Nerve Injury and Axon Degeneration Studies

Based on its demonstrated IC50 of 107 nM in DRG axon degeneration assays and dose-dependent p-c-Jun reduction in optic nerve crush models [1], GNE-3511 is ideally suited for investigating DLK's role in acute axonal injury, Wallerian degeneration, and neuropathic pain mechanisms. The moderate half-life (0.6 h) allows for precise temporal control in acute dosing paradigms.

Parkinson's Disease and Mitochondrial Dysfunction Models

GNE-3511's ability to reduce p-c-Jun in dopaminergic neurons of the substantia nigra in the MPTP mouse model at 37.5 mg/kg supports its use in studies of Parkinson's disease pathogenesis, particularly those focused on mitochondrial stress-induced neuronal death and neuroinflammation.

Alzheimer's Disease and Tauopathy Research

In vitro, GNE-3511 prevents phosphorylation of JNK and c-Jun and reduces cytotoxicity in primary neurons overexpressing human Tau [2]. This evidence, combined with its CNS-penetrant PK profile (B_u/P_u = 0.24) [3], positions GNE-3511 as a valuable tool for dissecting DLK-dependent signaling in tau-mediated neurodegeneration and for combination studies with anti-amyloid or anti-tau biologics.

Neuroinflammatory Pain and Bladder Pathology Models

Oral administration of GNE-3511 (75 mg/kg) suppresses cyclophosphamide-induced nociceptive behavior, edema, and hemorrhage in a mouse cystitis model by inhibiting DLK in sensory neurons [4]. This application extends the utility of GNE-3511 beyond classical neurodegeneration into peripheral neuroinflammatory pain and visceral pathology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE-3511

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.